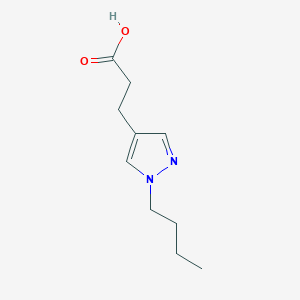

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-butylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZKJGNWUBIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Substituted Pyrazole Intermediate

- Starting from a suitable β-ketoester or β-ketoacid derivative (e.g., 4,4-dimethyl-3-oxopentanoic acid methyl ester), condensation with hydrazine hydrate under mild conditions (20–45 °C) in anhydrous ethanol forms the pyrazole ring.

- The N1-butyl substitution is introduced either by alkylation of the pyrazole nitrogen or by using an N-substituted hydrazine derivative.

- Reaction times range from 12 to 15 hours to ensure complete cyclization.

- Organic solvent extraction (e.g., ethyl acetate) is used to isolate the pyrazole methyl ester intermediate.

Step 2: Reduction of Ester to Alcohol

- The pyrazole-4-carboxylate methyl ester undergoes reduction with Lithium Aluminium Hydride (LiAlH4) in anhydrous conditions.

- The molar ratio of ester to LiAlH4 is typically 1:2 to 1:2.5.

- This step converts the methyl ester to the corresponding (3-tertiary butyl-1H-pyrazol-4-yl) methyl alcohol intermediate.

- Yields for this step are around 70%.

Step 3: Oxidation to Aldehyde

- The pyrazole methyl alcohol is oxidized to the corresponding aldehyde using manganese dioxide (MnO2).

- The molar ratio of alcohol to MnO2 is 1:6 to 1:12.

- The reaction is conducted under mild conditions to avoid overoxidation or decomposition.

- Yield for this oxidation step is approximately 50%.

Step 4: Chain Extension and Acid Formation

- The aldehyde intermediate is subjected to further chemical transformations such as Wittig reaction, Michael addition, or other carbon-carbon bond-forming reactions to introduce the propanoic acid side chain.

- Final oxidation or hydrolysis steps convert intermediates (e.g., esters or aldehydes) into the free carboxylic acid, yielding this compound.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | β-ketoester + hydrazine hydrate, ethanol solvent | 20–45 | 12–15 | 70–78 | Mild conditions, ethyl acetate extraction |

| 2 | Reduction | LiAlH4 in anhydrous solvent | Ambient | 2–4 | ~70 | Requires dry conditions, careful quenching |

| 3 | Oxidation | MnO2 | Ambient | 1–3 | ~50 | Excess MnO2 used to drive reaction |

| 4 | Chain extension & acid formation | Various (e.g., Wittig, hydrolysis) | Variable | Variable | Variable | Final step to introduce propanoic acid group |

Advantages and Challenges in Preparation

-

- The synthetic route uses readily available starting materials.

- Mild reaction conditions reduce the need for harsh reagents and improve safety.

- The multi-step process allows for structural modifications at various stages, enabling analog synthesis.

-

- Moderate yields in oxidation and reduction steps require optimization for scale-up.

- Use of LiAlH4 demands stringent anhydrous conditions and careful handling.

- Purification of intermediates, especially after oxidation, can be challenging due to side products.

Alternative Synthetic Approaches

Literature indicates alternative methods involving palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct substituted pyrazoles with alkyl groups and carboxylic acid functionalities. These methods may employ:

- Palladium catalysts (e.g., Pd(PPh3)4, Pd/C).

- Bases like potassium carbonate or sodium hydroxide.

- Solvents such as dioxane, tetrahydrofuran, or dimethylformamide.

- Reaction temperatures ranging from ambient to reflux (20–100 °C).

- These approaches offer versatility in functional group tolerance and may improve overall efficiency.

Summary of Key Research Findings

- A patented four-step synthesis (CN103772282A) demonstrates a practical route to pyrazole derivatives with yields of 78%, 70%, 70%, and 50% for each step, respectively, culminating in an overall yield of about 19%, which is significantly higher than prior art yields (<10%).

- The method avoids highly toxic reagents like phosphorus oxychloride, favoring safer alternatives.

- Optimization of molar ratios, reaction times, and solvents is critical for maximizing yield and purity.

- Recent studies on pyrazole derivatives as metalloprotease inhibitors (e.g., meprin α and β) underscore the importance of efficient synthetic methods for these compounds as potential pharmaceutical agents.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : It serves as a precursor for the synthesis of more complex heterocyclic compounds, facilitating the development of novel chemical entities.

2. Biology

- Biological Activities : The compound is studied for its potential anti-inflammatory and antimicrobial properties, making it a candidate for further exploration in treating various diseases.

3. Medicine

- Pharmaceutical Development : Research focuses on its use as a lead compound in drug discovery, particularly for developing new pharmaceuticals targeting inflammatory and infectious diseases.

4. Industry

- Agrochemicals : It is utilized in the synthesis of agrochemicals, contributing to advancements in agricultural science.

Biological Activities

Research indicates that 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid exhibits several notable biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antimicrobial | Effective against Acinetobacter baumannii | |

| Enzyme Inhibition | Inhibits specific enzymes related to inflammation |

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, this compound significantly reduced edema in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting its potential application in treating chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL against Acinetobacter baumannii, showcasing its potential as an effective antibiotic adjuvant .

Future Research Directions

Despite promising findings, further investigations are warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future research could focus on:

- In Vivo Studies : To assess pharmacokinetics and long-term effects in live models.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity while reducing potential side effects.

Mechanism of Action

The mechanism of action of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid

- Structure : Differs from the target compound by having a methyl group instead of a butyl group on the pyrazole ring.

- Molecular Formula : C₇H₁₀N₂O₂ vs. C₁₀H₁₆N₂O₂ for the butyl analog.

- Key Properties : The shorter methyl chain reduces steric hindrance and lipophilicity, which may enhance solubility in polar solvents compared to the butyl derivative .

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propanoic Acid

- Structure: Incorporates a phenyl spacer between the pyrazole and propanoic acid groups, with dimethyl substituents on the pyrazole.

- Molecular Weight : 244.29 g/mol vs. 200.24 g/mol for the target compound.

- Key Properties : The aromatic phenyl group and dimethylpyrazole likely increase π-π stacking interactions, enhancing binding to hydrophobic pockets in enzymes or receptors .

3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

- Structure : Contains bromo, methyl, and trifluoromethyl groups on the pyrazole ring.

- Key Properties : The electron-withdrawing trifluoromethyl group and bromo substituent may enhance metabolic stability and electrophilic reactivity, making it a candidate for drug development .

Non-Pyrazole Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids

3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester (identified in pineapple volatiles).

- Key Properties :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Pyrazole-propanoic acids are often synthesized via condensation reactions (e.g., ), with substituents tailored for specific applications.

- Functional Group Impact : The butyl group in the target compound could improve blood-brain barrier penetration compared to methyl or hydroxylated derivatives, but this remains speculative without direct data.

Biological Activity

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure containing two nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is , and it is characterized by solubility in polar solvents, which enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which can influence the activity of target molecules. This compound has been shown to inhibit specific enzymes involved in inflammatory responses and other pathological conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various studies, making it a candidate for further exploration in treating inflammatory diseases .

- Antimicrobial Properties : It shows potential as an antimicrobial agent, particularly against Gram-positive bacteria. Studies have indicated that it can act as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains like Acinetobacter baumannii .

- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which may play a role in modulating biochemical pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly reduce edema in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL against Acinetobacter baumannii, showcasing its potential as an effective antibiotic adjuvant .

Future Research Directions

Despite promising findings, further investigations are warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future research could focus on:

- In Vivo Studies : To assess the pharmacokinetics and long-term effects of the compound in live models.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance its biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, diazomethane-mediated alkylation of pyrazole precursors (as in ) may be adapted by substituting methyl groups with butyl chains. Reaction optimization should employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Recrystallization from 2-propanol or ethyl acetate/hexane mixtures (1:4 ratio) is recommended for purification .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹) and ¹H NMR to verify substituent positions. For instance, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while the butyl chain appears as multiplets at δ 0.5–2.0 ppm. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₁₆N₂O₂) .

Q. What safety protocols are essential for handling pyrazole derivatives during synthesis?

- Methodological Answer : Follow guidelines for handling irritants (e.g., diazomethane in ): use fume hoods, wear nitrile gloves, and avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store the compound in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods accelerate the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and predict regioselectivity. ICReDD’s integrated approach () combines computational screening of substituent effects (e.g., butyl chain steric bulk) with experimental validation. Machine learning algorithms trained on pyrazole reactivity datasets may identify optimal reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives, such as unexpected byproducts?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers. If unexpected peaks arise, employ LC-MS to detect trace impurities. Statistical analysis (e.g., ANOVA in factorial design) can isolate variables causing deviations. For example, highlights how design-of-experiments reduces ambiguity in reaction outcomes .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the biological relevance of this compound?

- Methodological Answer : Synthesize analogs with modified alkyl chains (e.g., ethyl, pentyl) and test for target binding (e.g., enzyme inhibition assays). Use molecular docking to correlate chain length with binding pocket compatibility. and demonstrate how substituent variations (e.g., methoxy vs. nitro groups) alter biological activity .

Q. What advanced separation techniques improve the isolation of this compound from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) enhances resolution. Membrane separation technologies () may also isolate charged species. For scale-up, simulate column chromatography conditions using AspenTech software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.